
2-(10H-phenothiazin-10-yl)acetohydrazide
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Overview
Description
2-(10H-Phenothiazin-10-yl)acetohydrazide is a chemical compound with the molecular formula C14H13N3OS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide typically involves the reaction of phenothiazine with acetic hydrazide under controlled conditions. The process may include steps such as:
Formation of the Intermediate: Phenothiazine is reacted with acetic anhydride to form an intermediate compound.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as sonication and cold-chain transportation are often employed to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(10H-phenothiazin-10-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced phenothiazine derivatives.
Substitution Products: Compounds with different functional groups replacing the hydrazide.
Scientific Research Applications
2-(10H-phenothiazin-10-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(10H-phenothiazin-10-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Phenothiazine: The parent compound with a wide range of biological activities.
2-(10H-phenothiazin-10-yl)acetonitrile: A related compound with different functional groups.
10H-phenothiazine-1-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness: 2-(10H-phenothiazin-10-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-phenothiazin-10-ylacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWSYPHEPMOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384649 |
Source
|
Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-15-3 |
Source
|
Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What spectroscopic data is available for characterizing 2-(10H-phenothiazin-10-yl)acetohydrazide?
A1: The research paper states that this compound was characterized using several spectroscopic techniques, including:
Q2: Were any biological activities or potential applications of this compound investigated in this research?
A2: No, the provided research primarily focuses on the synthetic methodology and basic characterization of the synthesized phenothiazine derivatives, including this compound []. The study does not delve into investigating any biological activities, potential applications, or structure-activity relationships of these compounds. Further research is needed to explore these aspects.
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